
(3-Methoxy-5-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methoxy-5-nitrophenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are generally environmentally benign and are regarded as “green” compounds .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “(3-Methoxy-5-nitrophenyl)boronic acid” is C7H8BNO5 . The average mass is 196.953 Da and the monoisotopic mass is 197.049561 Da .Chemical Reactions Analysis
Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Mecanismo De Acción
Direcciones Futuras
The Suzuki–Miyaura coupling, in which boronic acids play a crucial role, is a prime class of synthetic intermediates . The future directions of boronic acids, including “(3-Methoxy-5-nitrophenyl)boronic acid”, may involve further exploration and development of their applications in this and other chemical reactions .
Propiedades
IUPAC Name |
(3-methoxy-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMFDRIXZUKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-5-nitrophenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-6-[(Z)-2-nitroethenyl]phenol](/img/structure/B8060029.png)
![2-[5-Chloro-2-(hydroxymethyl)indol-1-yl]ethanol](/img/structure/B8060031.png)

![tert-butyl N-[[2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]amino]carbamate](/img/structure/B8060039.png)
![[4-(Trifluoromethoxy)phenyl] 2-chloroacetate](/img/structure/B8060042.png)
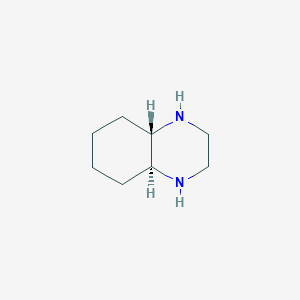
![[(1R,4S)-4-Hydroxy-2-cyclohexenyl]carbamic acid tert-butyl ester](/img/structure/B8060078.png)
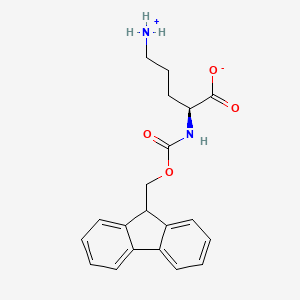
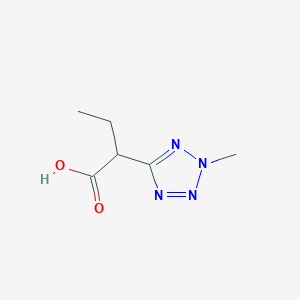
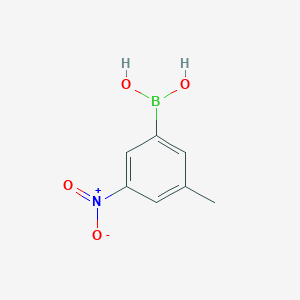
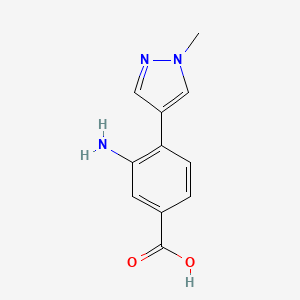
![Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8060112.png)
![3-[(3-Bromo-4-methylphenyl)methoxy]azetidine](/img/structure/B8060120.png)
![2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B8060126.png)